tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate
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Overview
Description
tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C10H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is stirred for an extended period to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride in THF.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Methylated products.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its pyrrolidine ring is a versatile scaffold that can be modified to enhance biological activity and selectivity .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with biological targets through its pyrrolidine ring. The compound can bind to specific proteins or enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 1-methyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules .
Properties
CAS No. |
924285-91-6 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-6-11(4)8(7)12/h7H,5-6H2,1-4H3 |
InChI Key |
SFWAHUCHFDWXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1=O)C |
Origin of Product |
United States |
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